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Abstract
Anticancer Agent 72 (Paluratide, development code LUNA18) is an investigational, orally

bioavailable, macrocyclic peptide designed as a pan-RAS inhibitor. It targets multiple RAS

isoforms, including KRAS, NRAS, and HRAS, which are frequently mutated in various cancers.

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and

pharmacodynamics (PD) of Anticancer Agent 72, based on available preclinical and early-

phase clinical data. The information presented herein is intended to support further research

and development efforts in the field of targeted cancer therapy. While the development of

Paluratide was discontinued due to a narrow therapeutic window, the data gathered provides

valuable insights into the challenges and opportunities in targeting RAS-driven malignancies.

Introduction
The Ras family of small GTPases (KRAS, NRAS, and HRAS) are critical regulators of cellular

proliferation, differentiation, and survival. Somatic mutations in RAS genes are among the most

common oncogenic drivers, present in approximately 30% of all human cancers. These

mutations lock the RAS protein in a constitutively active, GTP-bound state, leading to aberrant

activation of downstream effector pathways, such as the MAPK and PI3K/AKT signaling

cascades, thereby promoting tumorigenesis.
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Anticancer Agent 72 (Paluratide) was developed to address the significant challenge of

directly inhibiting RAS proteins, which were long considered "undruggable." As a cyclic peptide,

it represents a novel therapeutic modality that combines the target specificity of biologics with

the cell permeability and oral bioavailability of small molecules. This document summarizes the

key PK/PD characteristics of Anticancer Agent 72 and outlines the experimental

methodologies used to generate the presented data.

Pharmacokinetics
The pharmacokinetic profile of Anticancer Agent 72 has been characterized in preclinical

animal models and in an early-phase clinical trial. The key parameters are summarized in the

tables below.

Table 1: Preclinical Pharmacokinetic Parameters of
Anticancer Agent 72

Parameter Value Species
Route of
Administration

Oral Bioavailability 21% - 47% Not Specified Oral

Half-life (t½) Not Specified Not Specified Not Specified

Cmax Not Specified Not Specified Not Specified

Tmax Not Specified Not Specified Not Specified

Clearance (CL) Not Specified Not Specified Not Specified

Volume of Distribution

(Vd)
Not Specified Not Specified Not Specified

Table 2: Clinical Pharmacokinetic Study Design (Phase
1)
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Parameter Description

Clinical Trial ID NCT05012618

Study Phase Phase 1

Study Design Dose-escalation and cohort expansion

Patient Population
Patients with locally advanced or metastatic

solid tumors with documented RAS alterations

Route of Administration Oral

Primary Objectives

To evaluate the safety, pharmacokinetics, and

pharmacodynamics of single-agent and

combination therapy

Pharmacodynamics
The pharmacodynamic activity of Anticancer Agent 72 is directly linked to its mechanism of

action as a pan-RAS inhibitor.

Table 3: In Vitro Pharmacodynamic Properties of
Anticancer Agent 72

Parameter Value Target Assay

Dissociation Constant

(Kd)
0.043 nM KRAS G12D Not Specified

IC50 < 2.2 nM
KRAS G12D - SOS1

Interaction
Not Specified

Preclinical and Clinical Activity
Preclinical studies demonstrated significant cellular activity of Anticancer Agent 72 against

multiple cancer types with KRAS mutations, including colorectal, gastric, non-small cell lung,

and pancreatic cancers.[1] The Phase 1 clinical trial (NCT05012618) was designed to assess

the preliminary anti-tumor activity in patients with RAS-mutated solid tumors.[1] However, the

development was discontinued due to a narrow therapeutic window observed in this study.[1]
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Mechanism of Action
Anticancer Agent 72 functions as a pan-RAS inhibitor by binding with high affinity to multiple

RAS isoforms. It effectively blocks the interaction between RAS and the guanine nucleotide

exchange factor Son of Sevenless 1 (SOS1).[1] This inhibition prevents the exchange of GDP

for GTP, thereby locking RAS in its inactive state and preventing the activation of downstream

oncogenic signaling pathways.

Signaling Pathway Diagram
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Caption: Mechanism of action of Anticancer Agent 72 in the RAS signaling pathway.
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Experimental Protocols
Detailed experimental protocols for the preclinical and clinical evaluation of Anticancer Agent
72 are not fully available in the public domain. However, based on standard practices in drug

development, the following methodologies are likely to have been employed.

In Vitro Assays
Binding Affinity Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry

(ITC) would likely be used to determine the dissociation constant (Kd) of Anticancer Agent
72 to various RAS isoforms.

GTP-RAS Pulldown Assays: To assess the levels of active, GTP-bound RAS in cancer cell

lines following treatment with Anticancer Agent 72.

Cell Viability Assays: Standard assays such as MTT or CellTiter-Glo would be used to

determine the cytotoxic and cytostatic effects of the agent on a panel of cancer cell lines with

different RAS mutation statuses.

Western Blotting: To analyze the phosphorylation status and expression levels of key

proteins in the RAS downstream signaling pathways (e.g., p-ERK, p-AKT).

In Vivo Pharmacokinetic Studies
Animal Models: Typically, rodents (mice, rats) and non-rodents (dogs, monkeys) are used.

Dosing: Single and multiple doses administered via oral and intravenous routes.

Sample Collection: Serial blood samples are collected at various time points post-dosing.

Bioanalysis: Drug concentrations in plasma are quantified using a validated LC-MS/MS

(Liquid Chromatography with tandem mass spectrometry) method.

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) are calculated

using non-compartmental or compartmental analysis with software like WinNonlin.

Experimental Workflow Diagram
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Caption: A generalized workflow for in vivo pharmacokinetic studies.

Conclusion
Anticancer Agent 72 (Paluratide) represents a significant advancement in the challenging field

of RAS-targeted therapies. Its novel macrocyclic peptide structure allows for oral bioavailability

and potent inhibition of the RAS-SOS1 interaction. While its clinical development was halted
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due to a narrow therapeutic window, the preclinical and early clinical data provide a valuable

foundation for the future design and development of next-generation pan-RAS inhibitors.

Further research focusing on optimizing the therapeutic index of such compounds is warranted

to unlock the full potential of this therapeutic strategy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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